Diastereomeric Differentiation: (1S,4R,5S) vs. (1S,4R,5R) Carboxylic Acid Orientation Dictates Target Binding Affinity in DPP-4 Programs
The (1S,4R,5S) stereochemistry of the 5-carboxylic acid defines the spatial vector of the carboxylate group relative to the bicyclic scaffold. In the neogliptin DPP-4 inhibitor program, the 2-azabicyclo[2.2.1]heptane scaffold was deployed as a conformationally constrained P2 substituent. Compound 12a (neogliptin), which incorporates the 2-azabicyclo[2.2.1]heptane core, exhibited an IC50 of 16.8 ± 2.2 nM against DPP-4, surpassing vildagliptin and sitagliptin in potency [1]. The stereochemical identity of the bicyclic amino acid building block directly influences the spatial presentation of the P2 moiety; the (1S,4R,5S) configuration is the specific stereoisomer commercially supplied for such applications .
| Evidence Dimension | DPP-4 inhibitory potency (IC50) of final compounds incorporating the 2-azabicyclo[2.2.1]heptane scaffold |
|---|---|
| Target Compound Data | IC50 = 16.8 ± 2.2 nM (neogliptin, compound 12a incorporating 2-azabicyclo[2.2.1]heptane core) [1] |
| Comparator Or Baseline | Vildagliptin and sitagliptin (marketed DPP-4 inhibitors, both reported with higher IC50 values in the same assay system) [1]; Data for the (1S,4R,5R) diastereomer derivative: not published in the same series, precluding direct stereochemical comparison |
| Quantified Difference | Neogliptin > vildagliptin and sitagliptin in potency [1]; quantitative stereochemical comparison between (5S)- and (5R)-derived DPP-4 inhibitors not available in public domain |
| Conditions | In vitro DPP-4 enzyme inhibition assay; recombinant human DPP-4; Pharmaceuticals (Basel) 2022, 15(3), 273 [1] |
Why This Matters
Procurement of the correct (1S,4R,5S) stereoisomer ensures that downstream medicinal chemistry efforts reproduce the scaffold geometry validated in the most potent DPP-4 inhibitor series reported to date with this core.
- [1] Maslov, I. O., Zinevich, T. V., Kirichenko, O. G., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals, 15(3), 273. DOI: 10.3390/ph15030273. View Source
